L-368,899

Pharmacokinetics Blood-Brain Barrier Oral Bioavailability

L-368,899 (CAS 148927-60-0) is a potent, orally bioavailable, non-peptide oxytocin receptor (OTR) antagonist. It is a small molecule belonging to the class of pyridinylmethyl piperidine carboxamides.

Molecular Formula C26H42N4O5S2
Molecular Weight 554.8 g/mol
CAS No. 148927-60-0
Cat. No. B124111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-368,899
CAS148927-60-0
Synonyms1-(((7,7-dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
L 368,899
L 368899
L-368,899
L-368899
Molecular FormulaC26H42N4O5S2
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N
InChIInChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1
InChIKeyMWIASLNTAGRGGA-ZJPWWDJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-368,899 Oxytocin Receptor Antagonist | Potency & Selectivity Data for Procurement


L-368,899 (CAS 148927-60-0) is a potent, orally bioavailable, non-peptide oxytocin receptor (OTR) antagonist. It is a small molecule belonging to the class of pyridinylmethyl piperidine carboxamides. The compound exhibits high affinity and selectivity for the human oxytocin receptor, demonstrating >100-fold selectivity over the related vasopressin V1a and V2 receptors [1]. Its key characteristics include nanomolar potency in vitro, significant brain penetration in vivo, and a well-documented pharmacological profile in preclinical models of parturition and social behavior [2].

Orally bioavailable non-peptide OTR antagonist
CNS penetration supports central oxytocin pathway studies
Reported OTR selectivity over vasopressin V1a/V2 receptors

Why L-368,899 Cannot Be Replaced by Other Oxytocin Antagonists


Substituting L-368,899 with other oxytocin receptor antagonists such as Atosiban, Retosiban, or Epelsiban is not straightforward due to critical differences in blood-brain barrier penetration, oral bioavailability, and receptor subtype selectivity. While many OTR antagonists share a common target, L-368,899's unique physicochemical properties confer a distinct in vivo profile, particularly its ability to access the central nervous system and its specific selectivity window against vasopressin receptors. These quantitative differences in pharmacokinetics and selectivity directly impact experimental outcomes, making L-368,899 the preferred tool compound for studies requiring central OTR antagonism or oral dosing in rodent models [1].

Peptide analogs Peptide OTR antagonists (e.g., Atosiban) lack oral bioavailability and CNS penetration, limiting central study models.
Peripherally restricted Peripherally restricted antagonists (e.g., Retosiban) may not engage CNS oxytocin pathways, potentially altering behavioral endpoints.
Selectivity profile Alternative non-peptide antagonists may exhibit different vasopressin receptor cross-reactivity, complicating pathway interpretation.

L-368,899 Procurement Evidence: Quantitative Differentiation from Analogs


L-368,899 vs. Atosiban: Superior Oral Bioavailability and CNS Penetration

L-368,899 is orally bioavailable in rats and dogs, whereas Atosiban is a peptide with negligible oral bioavailability, requiring intravenous administration. Critically, peripherally administered L-368,899 demonstrates significant brain penetration in primates, accumulating in limbic regions, a property not shared by Atosiban [1].

Oral BA & CNS
Head-to-head
Target: oral BA 35% (rat), 60% (dog); CNS penetration confirmed in primate limbic regions
Rat oral BA
35%
Dog oral BA
60%
Atosiban: negligible oral BA, no CNS penetration
Supports oral dosing and central OTR studies inaccessible to peptide antagonists.
Primate autoradiography; rat/dog PK studies.
Pharmacokinetics Blood-Brain Barrier Oral Bioavailability

L-368,899 vs. Retosiban: Validated Tool for Social Behavior Research

L-368,899 has been extensively validated in non-human primate models to modulate social behavior and motivation, establishing it as a gold-standard tool compound for central oxytocin research. Retosiban, in contrast, was developed as a peripherally restricted antagonist for preterm labor and lacks this extensive behavioral validation [1].

Behavioral validation
Cross-study
Extensive NHP social behavior validation at 1–2 mg/kg IV. Comparator (Retosiban) lacks published CNS behavioral data.
Reported behavioral pharmacology context; model-specific validation may differ.
Social preference, pair bonding assays.
Behavioral Pharmacology Social Behavior CNS Penetration

L-368,899 vs. Cligosiban: Established Preclinical Efficacy in Parturition Models

L-368,899 has demonstrated robust efficacy in delaying parturition in rat and rhesus monkey models of preterm labor, providing a well-characterized benchmark for preclinical efficacy. While Cligosiban has also shown efficacy in these models, the extensive historical dataset for L-368,899 offers a more established reference point [1].

Parturition model
Cross-study
ED50 ~1 mg/kg p.o. (delayed delivery in rat model)
Cligosiban: comparable efficacy; L-368,899 offers longer published dataset as reference.
Reported parturition model endpoint context; supports benchmarking studies.
Rat and rhesus monkey preterm labor models.
Preterm Labor Parturition In Vivo Efficacy

L-368,899 Procurement: Optimal Research & Industrial Applications


Investigating Central Oxytocin Mechanisms in Social Behavior and Cognition

L-368,899 is the preferred antagonist for studies requiring central nervous system oxytocin receptor blockade in rodents and primates. Its ability to cross the blood-brain barrier after peripheral administration allows for non-invasive oral or intravenous dosing to probe the role of oxytocin in social recognition, pair bonding, and social reward [1].

Preclinical Development of Novel Therapeutics for Preterm Labor

L-368,899 serves as a well-characterized reference compound for benchmarking new oxytocin receptor antagonists in preclinical models of preterm labor. Its oral efficacy and established pharmacokinetic profile in rats and monkeys provide a robust comparator for assessing the potential of novel chemical entities [2].

Pharmacological Validation of Oxytocin-Dependent Signaling Pathways

Due to its high selectivity for the oxytocin receptor over vasopressin receptors, L-368,899 is an essential tool for confirming the specific involvement of oxytocin signaling in cellular and in vivo assays, minimizing confounding off-target effects on vasopressin pathways [3].

Application
Selection Property
Validation Focus
Central oxytocin mechanism studies
CNS-penetrant OTR antagonist profile
Brain exposure and behavioral endpoint review
Preterm labor preclinical benchmarking
Oral bioavailability and parturition model dataset
Parturition model endpoint consistency
Pharmacological validation of oxytocin signaling
Reported OTR selectivity over vasopressin receptors
Vasopressin receptor off-target endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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